2,5-Bis(tribromomethyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(tribromomethyl)-1,3,4-thiadiazole typically involves the bromination of 2,5-bis(methylthio)-1,3,4-thiadiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,5-bis(methylthio)-1,3,4-thiadiazole.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Scientific Research Applications
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties such as flame retardancy.
Mechanism of Action
The mechanism of action of 2,5-Bis(tribromomethyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and cellular membranes. The tribromomethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to generate reactive intermediates can result in oxidative stress and damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole
- 2,5-Bis(methylthio)-1,3,4-thiadiazole
- 2,5-Bis(chloromethyl)-1,3,4-thiadiazole
Uniqueness
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole is unique due to the presence of tribromomethyl groups, which impart distinct reactivity and properties compared to other similar compounds. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and addition reactions. This uniqueness makes it valuable in specific applications where such reactivity is desired.
Properties
CAS No. |
63140-62-5 |
---|---|
Molecular Formula |
C4Br6N2S |
Molecular Weight |
587.5 g/mol |
IUPAC Name |
2,5-bis(tribromomethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4Br6N2S/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 |
InChI Key |
PFIQGSKJYVDGCX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)C(Br)(Br)Br)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.